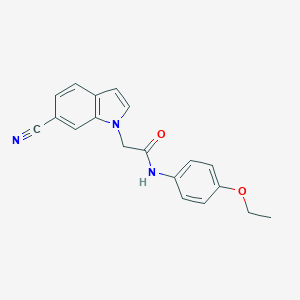![molecular formula C19H26N4O2S B296218 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. For example, it can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
Orientations Futures
There are several future directions for research on compound X. One area of interest is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease and rheumatoid arthritis. Another area of interest is to explore its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to optimize its use in therapeutic applications.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride to form an intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic benefits in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that compound X can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer treatment.
Propriétés
Formule moléculaire |
C19H26N4O2S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H26N4O2S/c1-3-25-17-11-9-15(10-12-17)20-18(24)13-26-19-22-21-14(2)23(19)16-7-5-4-6-8-16/h9-12,16H,3-8,13H2,1-2H3,(H,20,24) |
Clé InChI |
JPCMEDQAMLEDPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)


![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)